Ammonium 4,8-dioxa-3H-perfluorononanoate
CAS No.: 958445-44-8
Cat. No.: VC17245523
Molecular Formula: C7H5F12NO4
Molecular Weight: 395.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 958445-44-8 |
|---|---|
| Molecular Formula | C7H5F12NO4 |
| Molecular Weight | 395.10 g/mol |
| IUPAC Name | azanium;2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoate |
| Standard InChI | InChI=1S/C7H2F12O4.H3N/c8-1(3(9,10)2(20)21)22-5(13,14)4(11,12)6(15,16)23-7(17,18)19;/h1H,(H,20,21);1H3 |
| Standard InChI Key | PLWXPXSPYCHPTF-UHFFFAOYSA-N |
| Canonical SMILES | C(C(C(=O)[O-])(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F.[NH4+] |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Formula
ADONA, with the chemical formula and a molecular weight of 395.10 g/mol, consists of a perfluorinated ether chain terminated by a carboxylate group complexed with an ammonium ion . Its IUPAC name, azanium;2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoate, reflects its branched fluorinated structure . The compound’s canonical SMILES notation, , highlights the integration of ether oxygen atoms and fluorine substituents.
Table 1: Key Chemical Properties of ADONA
| Property | Value |
|---|---|
| CAS Number | 958445-44-8 |
| Molecular Formula | |
| Molecular Weight | 395.10 g/mol |
| IUPAC Name | Azanium;2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoate |
| SMILES |
Structural and Stereochemical Features
ADONA’s 3D conformation, derived from X-ray crystallography and computational modeling, reveals a rigid perfluorinated backbone with ether linkages at the 4,8-positions. This configuration enhances thermal stability and resistance to degradation, common traits of PFAS compounds . The ammonium counterion stabilizes the carboxylate group, ensuring solubility in polar solvents during fluoropolymer synthesis.
Synthesis and Industrial Applications
Manufacturing Process
ADONA is synthesized via a two-step fluorination process:
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Perfluorononanoic Acid Precursor: Perfluorononanoic acid undergoes etherification with hexafluoropropylene oxide, introducing dioxa groups at the 4,8-positions.
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Ammonium Salt Formation: The resulting acid is neutralized with ammonium hydroxide, yielding the final ammonium salt .
This method minimizes byproducts like perfluorooctanoic acid (PFOA), aligning with global efforts to phase out persistent pollutants .
Role in Fluoropolymer Production
ADONA serves as a critical emulsifier in the polymerization of tetrafluoroethylene (TFE) to produce polytetrafluoroethylene (PTFE). Its mechanism involves:
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Stabilizing TFE droplets in aqueous media.
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Reducing interfacial tension during monomer dispersion.
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Enhancing polymer chain alignment for improved mechanical properties.
Compared to APFO, ADONA’s shorter perfluoroalkyl chain ( vs. ) and ether linkages reduce bioaccumulation potential, making it a preferred alternative .
Toxicological Profile
Acute Toxicity
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Oral Exposure (Rats): The median lethal dose () for ADONA is 500–1,000 mg/kg, classifying it as moderately toxic. Symptoms include lethargy, reduced feed intake, and hepatocellular hypertrophy .
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Dermal Exposure (Rabbits): exceeds 2,000 mg/kg, indicating low dermal toxicity. Mild erythema is observed at high doses .
Irritation and Sensitization
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Ocular Irritation (Rabbits): ADONA causes moderate to severe conjunctival redness and corneal opacity, persisting for 7–14 days post-exposure .
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Dermal Sensitization (Mice): Weak sensitization potential is noted in local lymph node assays, with stimulation indices <3 .
Chronic and Developmental Effects
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28-/90-Day Studies (Rats):
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Developmental Toxicity: No teratogenic effects are observed except at maternally toxic doses (≥300 mg/kg/day) .
Mechanistic Insights: PPARα Activation
ADONA acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist in male rats, upregulating fatty acid oxidation genes (e.g., ) and inducing hepatic hypertrophy . This receptor-mediated pathway explains its organ-specific toxicity.
Environmental and Regulatory Considerations
Environmental Persistence
As a PFAS, ADONA resists hydrolysis, photolysis, and microbial degradation. Its estimated half-life in water exceeds 5 years, posing risks of long-term contamination .
| Parameter | ADONA | APFO |
|---|---|---|
| Bioaccumulation Factor | 120 (Fish) | 980 (Fish) |
| Oral | 500–1,000 mg/kg | 50–100 mg/kg |
| NOAEL (28-Day, Males) | 10 mg/kg/day | 1 mg/kg/day |
Future Directions and Recommendations
While ADONA represents a safer alternative to legacy PFAS, its environmental persistence necessitates:
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Advanced Remediation Technologies: Electrochemical oxidation for PFAS destruction in wastewater.
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Safer Alternatives: Development of non-fluorinated emulsifiers (e.g., silicone-based surfactants).
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Long-Term Epidemiological Studies: Assessing human exposure in fluoropolymer production workers.
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